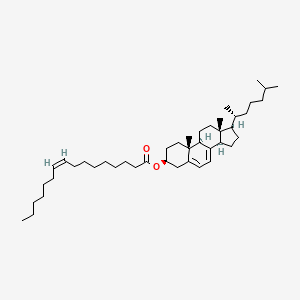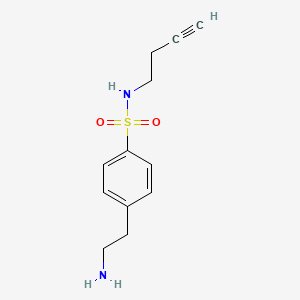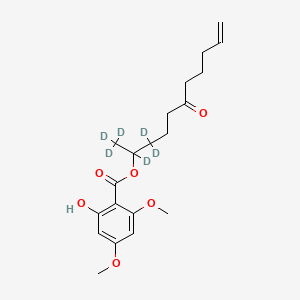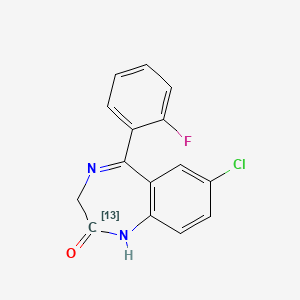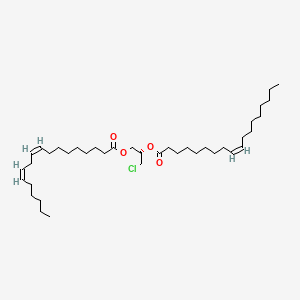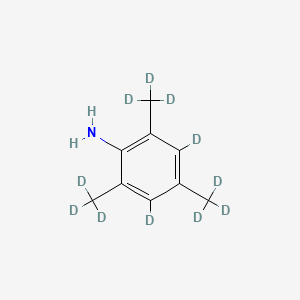![molecular formula C40H50O6Si B13443934 tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)
tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to a tetrahydropyran ring, which is further substituted with phenylmethoxy groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: Reduction reactions can target the oxan ring or the phenylmethoxy groups.
Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and bases like imidazole for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield phenylmethoxy ketones, while reduction can produce phenylmethoxy alcohols.
科学的研究の応用
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is used in various scientific research applications, including:
作用機序
The mechanism of action of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane involves the formation of stable silyl ethers that protect hydroxyl groups from unwanted reactions. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing nucleophilic attack on the protected hydroxyl group. This stability is crucial in multi-step synthetic processes where selective deprotection is required at later stages .
類似化合物との比較
Similar Compounds
Tert-butyl-dimethylsilyloxyacetaldehyde: Used as a versatile reagent in synthetic glycobiology.
Dimethyl (2R,3S)-2,3-bis{[tert-butyl(dimethyl)silyl]oxy}butanedioate: Employed in the synthesis of complex organic molecules.
Tert-butyl({(2R,3S)-3-[(methoxymethoxy)methyl]-2-oxiranyl}methoxy)dimethylsilane: Utilized in stereocontrolled organic syntheses.
Uniqueness
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is unique due to its tetrahydropyran ring structure substituted with multiple phenylmethoxy groups. This structural complexity provides enhanced stability and reactivity, making it a valuable compound in advanced synthetic applications .
特性
分子式 |
C40H50O6Si |
|---|---|
分子量 |
654.9 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C40H50O6Si/c1-40(2,3)47(4,5)45-30-35-36(41-26-31-18-10-6-11-19-31)37(42-27-32-20-12-7-13-21-32)38(43-28-33-22-14-8-15-23-33)39(46-35)44-29-34-24-16-9-17-25-34/h6-25,35-39H,26-30H2,1-5H3/t35-,36+,37+,38-,39-/m1/s1 |
InChIキー |
QXQZQDMMTWVWDX-VZMNNQEPSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


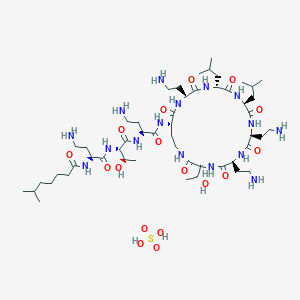
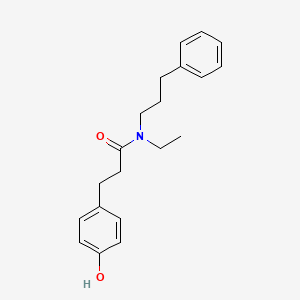
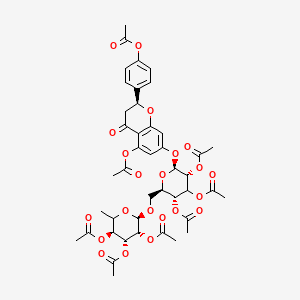
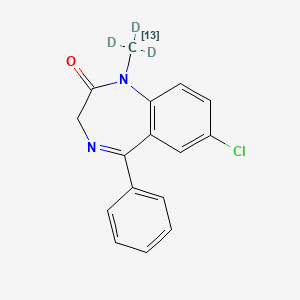
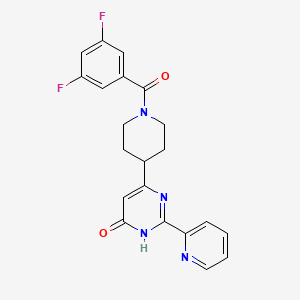
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
